Isopropylamine hydrochloride
Overview
Description
Isopropylamine hydrochloride is an organic compound with the chemical formula C₃H₁₀ClN. It is a derivative of isopropylamine, which is a colorless liquid with an ammonia-like odor. This compound is typically found as a solid and is used in various chemical and industrial applications due to its reactivity and solubility in water.
Mechanism of Action
Target of Action
Isopropylamine hydrochloride, also known as isopropylammonium chloride, is an organic compound and a derivative of isopropylamine . It’s important to note that isopropylamine is a building block for the preparation of many herbicides and pesticides . .
Mode of Action
Isopropylamine, the parent compound, is known to exhibit reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . As a weak base, it can accept protons from a proton donor in a reaction .
Biochemical Pathways
Isopropylamine, the parent compound, is used in the synthesis of many herbicides and pesticides , suggesting that it may interact with biochemical pathways related to these substances.
Pharmacokinetics
It’s known that isopropylamine, the parent compound, is highly flammable and volatile
Result of Action
Isopropylamine, the parent compound, is known to cause irritation to the skin, eyes, and respiratory system upon exposure . It’s also known to be toxic if swallowed, inhaled, or in contact with the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that isopropylamine, the parent compound, is highly flammable and volatile , suggesting that it could be sensitive to heat and open flames. Furthermore, it’s recommended to prevent isopropylamine from entering drains or being discharged into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows: [ \text{(CH₃)₂CHOH + NH₃ → (CH₃)₂CHNH₂ + H₂O} ] The resulting isopropylamine is then reacted with hydrochloric acid to form this compound: [ \text{(CH₃)₂CHNH₂ + HCl → (CH₃)₂CHNH₃Cl} ]
Industrial Production Methods: Industrial production of this compound often involves the acetone hydrogenation ammoniation method. In this process, acetone is reacted with hydrogen and ammonia in the presence of a copper-nickel catalyst at temperatures ranging from 150 to 220°C. The reaction yields isopropylamine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Chemical Reactions Analysis
Isopropylamine hydrochloride undergoes various chemical reactions typical of amines. These include:
Protonation: this compound can be protonated to form the corresponding ammonium salt.
Alkylation: It can react with alkyl halides to form secondary and tertiary amines.
Acylation: It can react with acyl chlorides to form amides.
Condensation with Carbonyls: It can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include alkyl halides, acyl chlorides, and carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropylamine hydrochloride has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of rubber chemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Isopropylamine hydrochloride can be compared with other similar compounds such as ethylamine, propylamine, and butylamine. These compounds share similar chemical properties due to the presence of the amine group but differ in their alkyl chain length and reactivity:
Ethylamine (C₂H₇N): A primary amine with a shorter alkyl chain, making it more volatile and less reactive than isopropylamine.
Propylamine (C₃H₉N): Similar to isopropylamine but with a straight-chain structure, leading to different physical properties.
Butylamine (C₄H₁₁N): A primary amine with a longer alkyl chain, making it less volatile and more hydrophobic than isopropylamine.
This compound is unique due to its branched structure, which affects its reactivity and solubility compared to its straight-chain counterparts .
Properties
IUPAC Name |
propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYORFGKSZLPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884841 | |
Record name | 2-Propanamine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15572-56-2 | |
Record name | 2-Propanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15572-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanamine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of isopropylamine hydrochloride in the synthesis of (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride?
A1: this compound serves as a crucial reagent in the synthesis of (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride, a potent topoisomerase I inhibitor. [] Specifically, it participates in a Mannich reaction with (S)-7-methylcamptothecin, utilizing dimethyl sulfoxide as a formaldehyde source, to yield the desired product. [] This reaction highlights the utility of this compound in introducing isopropylaminoethyl groups onto existing molecules, showcasing its potential in synthesizing pharmaceutical compounds.
Q2: Are there any reported cases of adverse reactions to drugs containing an isopropylamine group?
A2: Yes, there is at least one documented case report of a severe reaction to methoxamine hydrochloride, a drug used to treat paroxysmal supraventricular tachycardia. [] Although the specific component responsible for the reaction wasn't pinpointed, methoxamine hydrochloride contains an isopropylamine moiety in its structure. [] This case highlights the importance of investigating potential side effects and individual patient responses to medications containing isopropylamine groups.
Q3: Has the pharmacological activity of compounds containing isopropylamine groups been investigated?
A3: Yes, research has explored the pharmacological activity of compounds featuring isopropylamine groups. For example, N-methyl-β-cyclohexylthis compound was found to possess approximately two-thirds of the pressor activity compared to its phenyl analogue, racemic desoxyephedrine hydrochloride. [, ] This study highlights the influence of structural modifications on pharmacological activity, suggesting that replacing a phenyl group with a cyclohexyl group in this class of compounds can lead to a decrease in pressor activity.
Q4: Have there been any studies on the different isomers of isopropylamine-containing compounds?
A4: Yes, studies have delved into the distinct properties of various isomers within this class of compounds. For instance, research on N-methyl-β-cyclohexylthis compound revealed that its l-isomer exhibited stronger pressor effects and greater central nervous system excitation compared to its d-isomer. [] Conversely, the d-isomer of N-methyl-β-phenylthis compound demonstrated higher pressor activity and central nervous system excitation than its l-isomer. [] This disparity underscores the crucial role of stereochemistry in influencing the pharmacological activity of compounds containing isopropylamine groups.
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